molecular formula C9H4BrF3S B13516689 3-Bromo-7-(trifluoromethyl)-1-benzothiophene

3-Bromo-7-(trifluoromethyl)-1-benzothiophene

Cat. No.: B13516689
M. Wt: 281.09 g/mol
InChI Key: COUTVSQDZWZUQS-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene typically involves the bromination of 7-(trifluoromethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and organometallic reagents.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine or trifluoromethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and Grignard reagents. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in an inert solvent.

    Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are used along with bases like potassium phosphate or cesium carbonate. The reactions are usually carried out in solvents like toluene or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes with functional groups such as amines, thiols, and alkyl groups.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and dehalogenated benzothiophenes.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)-1-benzothiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and potential drug candidates.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. It can also participate in cross-coupling reactions to form new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-(trifluoromethyl)indazole
  • 3-Bromo-7-(trifluoromethyl)benzofuran

Uniqueness

3-Bromo-7-(trifluoromethyl)-1-benzothiophene is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in organic synthesis. The trifluoromethyl group imparts lipophilicity and metabolic stability, making it an attractive moiety in drug design and development.

Properties

Molecular Formula

C9H4BrF3S

Molecular Weight

281.09 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H4BrF3S/c10-7-4-14-8-5(7)2-1-3-6(8)9(11,12)13/h1-4H

InChI Key

COUTVSQDZWZUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC=C2Br

Origin of Product

United States

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